1-Phenylpropane-1,2-diol

Descripción general

Descripción

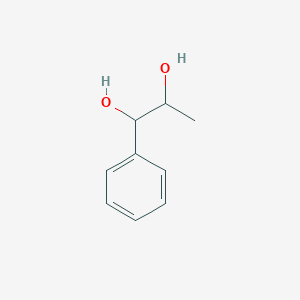

1-Phenylpropane-1,2-diol is an organic compound with the molecular formula C9H12O2. It is also known as this compound. This compound is characterized by the presence of a phenyl group attached to a propanediol backbone. It is a versatile chemical used in various industrial and scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1,2-diol can be synthesized through several methods. One common method involves the reduction of diethyl phenylmalonate using sodium borohydride (NaBH4) in the presence of an alkali metal dihydrogen phosphate buffer . Another method involves the hydrogenolysis of glycerol or cellulose derivatives using multifunctional catalysts .

Industrial Production Methods: Industrial production of this compound often involves the hydration of fossil fuel-based propylene via chemical methods. This process is energy-intensive and has a significant environmental impact . biotechnological methods using microbial biosynthesis are being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenylpropane-1,2-diol undergoes various chemical reactions typical of alcohols, such as esterification, etherification, oxidation, and reduction . It can also react with aldehydes or ketones to form condensation products .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H2SO4).

Major Products:

Oxidation: Phenylglyoxal and benzoic acid.

Reduction: 1-Phenyl-1,2-propanediol.

Esterification: Esters such as phenylpropanoate.

Aplicaciones Científicas De Investigación

Chemical Applications

1-Phenylpropane-1,2-diol serves as a building block in organic synthesis. It is utilized in the production of various organic compounds through reactions such as:

- Esterification : Reacting with carboxylic acids to form esters.

- Oxidation : Transforming into phenylglyoxal or benzoic acid using oxidizing agents like potassium permanganate.

- Reduction : Converting into 1-phenyl-1,2-propanediol using reducing agents such as sodium borohydride.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Esterification | Esters (e.g., phenylpropanoate) | Carboxylic acids, HSO |

| Oxidation | Phenylglyoxal, Benzoic acid | KMnO, CrO |

| Reduction | 1-Phenyl-1,2-propanediol | NaBH, LiAlH |

Biological Applications

In biological research, this compound has been investigated for its antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values against Candida albicans ranged from 37 to 124 μg/mL.

Antioxidant Activity

The compound demonstrates promising antioxidant activity as evaluated by the DPPH assay. Effective concentrations (EC) ranged from 19 to 31 μg/mL for various derivatives.

| Activity Type | Microorganism | MIC (μg/mL) |

|---|---|---|

| Antimicrobial | Candida albicans | 37 - 124 |

| Antioxidant | Various derivatives | 19 - 31 |

Medicinal Applications

In the field of medicine, this compound is being explored for its potential use in drug formulations and as a solvent for pharmaceuticals. Its ability to act as a chiral building block is particularly valuable in synthesizing enantiomerically pure compounds.

Case Study: Stereoselective Synthesis

A notable study involved the stereoselective synthesis of (1S,2S)-1-phenylpropane-1,2-diol using a multi-enzyme cascade reaction. This method achieved high optical purity (>99.5%) and analytical yields (up to 95%) by combining alcohol dehydrogenase (ADH), ω-transaminase (ωTA), and alanine dehydrogenase in a redox-neutral network .

Industrial Applications

Industrially, this compound is utilized in the production of:

- Unsaturated polyester resins

- Antifreeze agents

- Biofuels

The hydration of fossil fuel-based propylene is a common method for its industrial production. However, this process is energy-intensive and raises environmental concerns.

Mecanismo De Acción

The mechanism of action of 1-Phenylpropane-1,2-diol involves its interaction with various molecular targets and pathways. It can act as a reducing agent, participating in redox reactions. In biological systems, it may interact with enzymes and metabolic pathways, influencing the production of other compounds .

Comparación Con Compuestos Similares

Propylene Glycol (1,2-Propanediol): A similar compound with a simpler structure, lacking the phenyl group.

1,3-Propanediol: Another diol with a different arrangement of hydroxyl groups.

Uniqueness: 1-Phenylpropane-1,2-diol is unique due to the presence of the phenyl group, which imparts different chemical properties and reactivity compared to other diols. This makes it valuable in specific applications where the phenyl group is beneficial .

Actividad Biológica

1-Phenylpropane-1,2-diol, also known as erythro-1-phenylpropane-1,2-diol, is a compound belonging to the class of alkylbenzenes. It has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

- Chemical Formula : CHO

- Molecular Weight : 152.19 g/mol

- CAS Number : 15825-54-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 37 to 124 μg/mL against Candida albicans, demonstrating its potential as an antifungal agent .

| Microorganism | MIC (μg/mL) |

|---|---|

| Candida albicans | 37 - 124 |

| Pseudomonas putida | Not specified |

| Pseudomonas fluorescens | Not specified |

Antioxidant Activity

The compound also shows promising antioxidant activity. The antiradical activity was assessed using the DPPH assay, where the effective concentration (EC) values ranged from 19 to 31 μg/mL for various derivatives. This indicates that compounds with a double bond in their structure exhibit enhanced radical scavenging capabilities .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects on several cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The results suggest that the compound can inhibit cell proliferation in a dose-dependent manner .

The biological activities of this compound can be attributed to its ability to interact with cellular membranes and modulate membrane fluidity, which affects cellular processes such as proliferation and apoptosis. The compound's structure allows it to integrate into lipid bilayers, potentially altering their properties and impacting cellular signaling pathways .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various enzymatic methods. For instance, a one-pot cascade reaction utilizing styrene monooxygenase and epoxide hydrolases has been reported to yield high optical purities of the diol . Additionally, derivatives of this compound have been synthesized and tested for enhanced biological activities.

Study on Antioxidant Properties

A detailed study evaluated the antioxidant potential of various propenylbenzene derivatives, including this compound. The study utilized a systematic approach to assess the structure-activity relationship (SAR) among different derivatives. The findings highlighted that specific modifications in the chemical structure can significantly enhance antioxidant activity .

Microbial Transformation

Research involving microbial oxidation of this compound demonstrated its potential as a substrate for biotransformation processes. Microorganisms such as Geotrichum candidum were used to achieve selective oxidation, yielding enantiomerically pure products with potential applications in pharmaceuticals .

Propiedades

IUPAC Name |

1-phenylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQZXSHFWDHNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883760 | |

| Record name | 1,2-Propanediol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855-09-0 | |

| Record name | 1-Phenyl-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydroxy-1-phenylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.